

Application Notes and Protocols for flg22Pst in Root Immunity Studies

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Compound of Interest

Compound Name: flg22Pst

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These application notes provide a comprehensive guide to utilizing **flg22Pst**, a synthetic peptide derived from the flagellin protein of *Pseudomonas syringae* pv. tomato DC3000, for the study of root immunity in the model plant *Arabidopsis thaliana*. This document includes an overview of the underlying signaling pathways, detailed experimental protocols for key assays, and expected quantitative outcomes.

Introduction to flg22Pst and Root Immunity

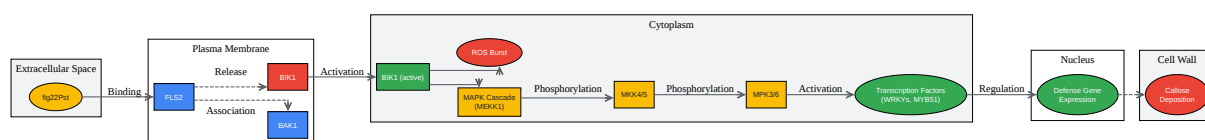
Pattern-Triggered Immunity (PTI) is the first line of defense in plants against invading microorganisms. It is initiated by the recognition of conserved Microbe-Associated Molecular Patterns (MAMPs) by host Pattern Recognition Receptors (PRRs). One of the most well-studied MAMP/PRR pairs is the bacterial flagellin-derived peptide flg22 and its receptor, the Leucine-Rich Repeat Receptor Kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2).

The flg22 peptide from *Pseudomonas syringae* pv. tomato DC3000, hereafter referred to as **flg22Pst**, is a potent elicitor of PTI in many plant species, including *Arabidopsis thaliana*. The amino acid sequence of **flg22Pst** is QRLSTGSRINSAKDDAAGLQIA. Upon binding to FLS2, a signaling cascade is initiated, leading to a variety of defense responses in the roots, including the production of reactive oxygen species (ROS), activation of Mitogen-Activated Protein Kinase (MAPK) cascades, deposition of callose to reinforce the cell wall, and large-scale transcriptional reprogramming leading to the production of antimicrobial compounds.^{[1][2][3]}

Studying these responses provides valuable insights into the mechanisms of plant immunity and can aid in the development of novel strategies for crop protection.

flg22Pst Signaling Pathway in Arabidopsis Roots

The perception of **flg22Pst** by FLS2 at the plasma membrane of root cells triggers a rapid association with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1). This leads to the trans-phosphorylation of the FLS2-BAK1 complex and the activation of downstream signaling. Key components of this pathway include the BOTRYTIS-INDUCED KINASE 1 (BIK1), which is released from the FLS2 complex upon flg22 binding, and a MAPK cascade (MEKK1-MKK4/5-MPK3/6) that ultimately activates transcription factors such as WRKYs and MYB51.[3][4] These transcription factors regulate the expression of a wide array of defense-related genes. Hormones such as ethylene and salicylic acid also play crucial roles in modulating the flg22-induced immune response in roots.



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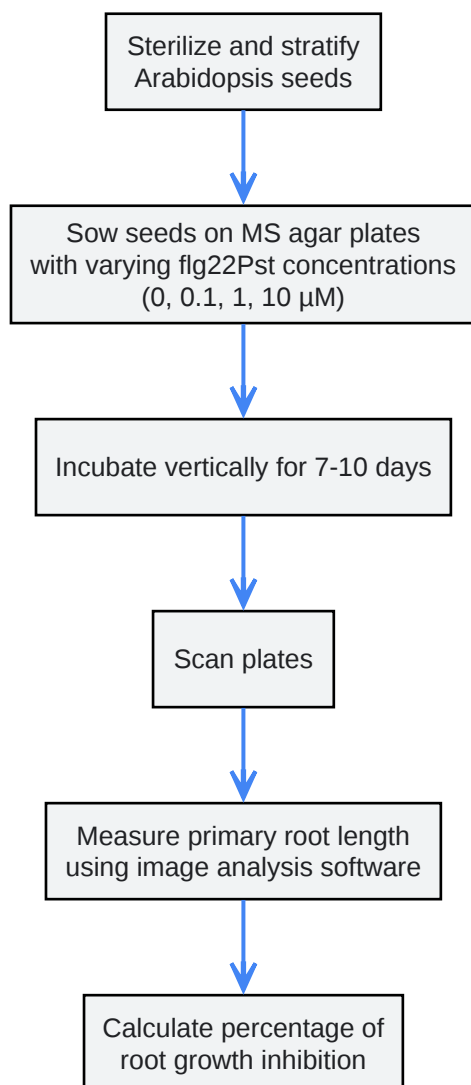
Caption: flg22Pst signaling pathway in Arabidopsis roots.

Experimental Protocols

The following protocols are adapted for the use of **flg22Pst** in studying root immunity in *Arabidopsis thaliana*.

Root Growth Inhibition Assay

This assay quantifies the trade-off between growth and defense by measuring the inhibition of primary root elongation upon continuous exposure to **flg22Pst**.



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Caption: Workflow for the root growth inhibition assay.

Materials:

- Arabidopsis thaliana seeds (e.g., Col-0)
- **flg22Pst** peptide (stock solution of 1 mM in sterile water)
- Murashige and Skoog (MS) medium including vitamins

- Sucrose
- MES buffer
- Phytigel or Agar
- Petri dishes (square, 120x120 mm)
- Micropore tape
- Image scanner
- Image analysis software (e.g., ImageJ)

Protocol:

- Prepare MS agar medium (0.5x MS salts, 1% sucrose, 0.5 g/L MES, pH 5.7, 0.8% agar). Autoclave and cool to ~50°C.
- Add **flg22Pst** stock solution to the molten agar to achieve final concentrations of 0 µM (mock), 0.1 µM, 1 µM, and 10 µM. Pour plates.
- Surface-sterilize Arabidopsis seeds and stratify at 4°C for 2-3 days in the dark.
- Sow 10-15 seeds in a line on the surface of the agar plates for each treatment.
- Seal the plates with micropore tape and place them vertically in a growth chamber under long-day conditions (16h light/8h dark) at 22°C.
- After 7-10 days, scan the plates at high resolution.
- Measure the length of the primary root for each seedling using ImageJ or a similar program.
- Calculate the percentage of root growth inhibition for each **flg22Pst** concentration relative to the mock-treated seedlings.

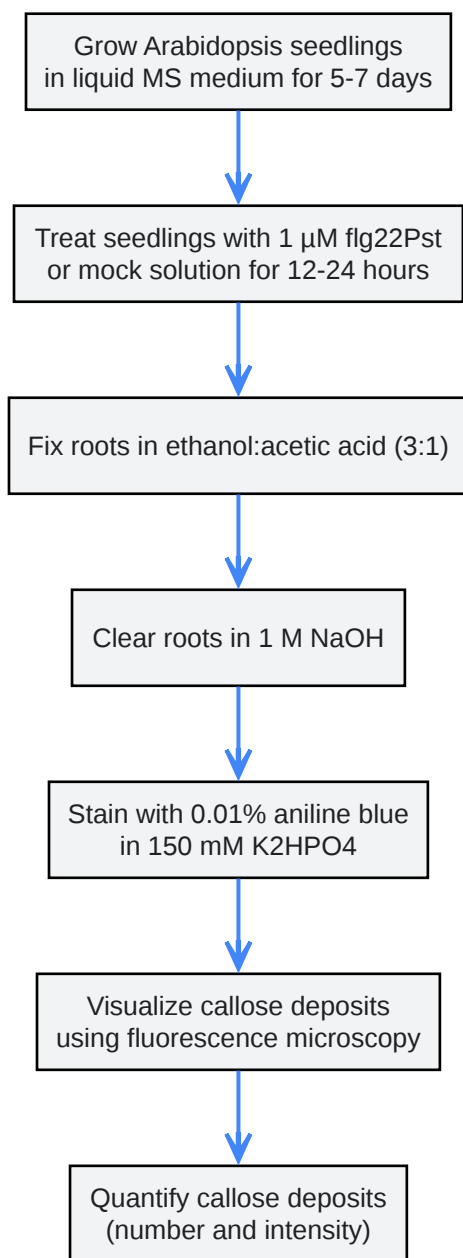
Quantitative Data Summary:

flg22Pst Concentration	Average Primary Root Length (mm)	Root Growth Inhibition (%)
0 μ M (Mock)	55.2 \pm 4.5	0%
0.1 μ M	41.4 \pm 3.8	25%
1 μ M	24.8 \pm 3.1	55%
10 μ M	11.0 \pm 2.2	80%

Note: The data presented are representative and may vary depending on experimental conditions and Arabidopsis ecotype.

Callose Deposition Assay

This assay visualizes and quantifies the deposition of callose, a β -1,3-glucan polymer, at the cell wall, which serves as a physical barrier against pathogen penetration.



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Caption: Workflow for the callose deposition assay.

Materials:

- 5-7 day old Arabidopsis thaliana seedlings
- **flg22Pst** peptide (1 μ M working solution)
- Fixative solution (ethanol:acetic acid, 3:1 v/v)

- 1 M NaOH
- Staining solution (0.01% aniline blue in 150 mM K₂HPO₄, pH 9.5)
- Microscope slides and coverslips
- Fluorescence microscope with a DAPI filter set

Protocol:

- Grow Arabidopsis seedlings in liquid 0.5x MS medium in a 24-well plate for 5-7 days.
- Replace the medium with fresh liquid MS containing either 1 μ M **flg22Pst** or sterile water (mock).
- Incubate for 12-24 hours.
- Remove the treatment solution and fix the seedlings in ethanol:acetic acid (3:1) for at least 2 hours.
- Rehydrate the seedlings through an ethanol series (70%, 50%, 30%) for 5 minutes each.
- Clear the roots by incubating in 1 M NaOH at 37°C for 30-60 minutes.
- Wash the seedlings three times with sterile water.
- Stain with 0.01% aniline blue solution for 30 minutes in the dark.
- Mount the roots in the staining solution on a microscope slide.
- Visualize callose deposits (bright yellow fluorescence) using a fluorescence microscope.
- Capture images and quantify the number of callose deposits per unit of root length or the fluorescence intensity using image analysis software.

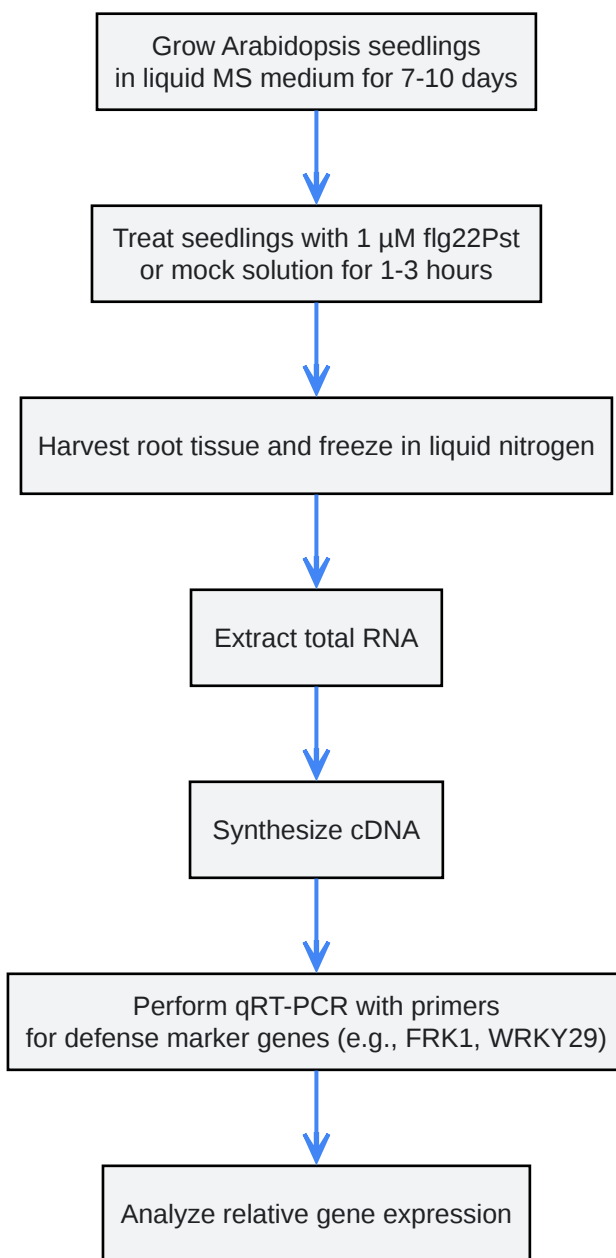
Quantitative Data Summary:

Treatment	Average Number of Callose Deposits per mm of Root
Mock (0 μ M flg22Pst)	5 \pm 2
1 μ M flg22Pst	85 \pm 12

Note: The data presented are representative and may vary depending on experimental conditions.

Defense Gene Expression Analysis (qRT-PCR)

This protocol allows for the quantification of the transcript levels of key defense-related genes that are induced upon **flg22Pst** treatment.



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Caption: Workflow for qRT-PCR analysis of defense genes.

Materials:

- 7-10 day old *Arabidopsis thaliana* seedlings
- **flg22Pst** peptide (1 μM working solution)
- Liquid nitrogen

- RNA extraction kit
- DNase I
- cDNA synthesis kit
- SYBR Green qPCR master mix
- qRT-PCR instrument
- Primers for target defense genes (e.g., FRK1, WRKY29) and a reference gene (e.g., ACTIN2)

Protocol:

- Grow Arabidopsis seedlings in liquid 0.5x MS medium for 7-10 days.
- Treat the seedlings with 1 μ M **flg22Pst** or sterile water (mock) for 1-3 hours.
- Harvest the root tissue, blot dry, and immediately freeze in liquid nitrogen.
- Extract total RNA from the root tissue using a commercial kit, including a DNase I treatment step.
- Synthesize first-strand cDNA from 1-2 μ g of total RNA.
- Set up qRT-PCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers.
- Run the qRT-PCR program on a real-time PCR machine.
- Analyze the data using the $2^{-\Delta\Delta C_t}$ method to determine the relative fold change in gene expression, normalized to the reference gene.

Quantitative Data Summary:

Target Gene	Treatment	Relative Fold Change in Expression (vs. Mock)
FRK1	1 μ M flg22Pst (1 hour)	150 \pm 25
WRKY29	1 μ M flg22Pst (1 hour)	80 \pm 15
MYB51	1 μ M flg22Pst (3 hours)	45 \pm 8

Note: The data presented are representative and may vary depending on the specific timing and experimental conditions.

Conclusion

The use of **flg22Pst** provides a specific and potent tool for dissecting the intricacies of root immunity. The protocols and expected outcomes detailed in these application notes offer a solid foundation for researchers to investigate PTI in Arabidopsis roots. These studies are fundamental to our understanding of plant-microbe interactions and can pave the way for the development of innovative approaches to enhance disease resistance in crops.

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